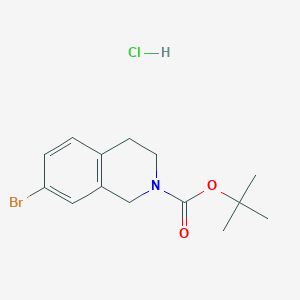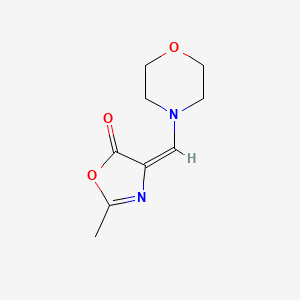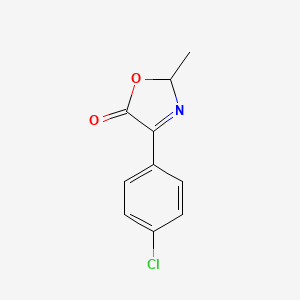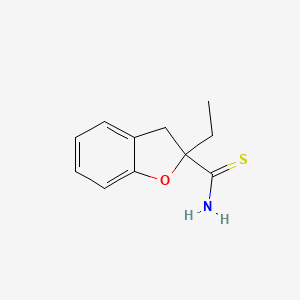![molecular formula C42H40N2P2 B12889480 (16aR)-1,16-Bis(diphenylphosphino)-5,6,7,8,9,10,11,12-octahydrodibenzo[b,d][1,6]diazacyclododecine](/img/structure/B12889480.png)
(16aR)-1,16-Bis(diphenylphosphino)-5,6,7,8,9,10,11,12-octahydrodibenzo[b,d][1,6]diazacyclododecine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(16aR)-1,16-Bis(diphenylphosphino)-5,6,7,8,9,10,11,12-octahydrodibenzo[b,d][1,6]diazacyclododecine is a complex organophosphorus compound It is characterized by its unique structure, which includes two diphenylphosphino groups and a diazacyclododecine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (16aR)-1,16-Bis(diphenylphosphino)-5,6,7,8,9,10,11,12-octahydrodibenzo[b,d][1,6]diazacyclododecine typically involves multiple steps. The starting materials are often commercially available or can be synthesized through established organic synthesis methods. The key steps include:
Formation of the diazacyclododecine core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of diphenylphosphino groups: This step is usually achieved through a substitution reaction where the diphenylphosphino groups are introduced to the diazacyclododecine core.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
(16aR)-1,16-Bis(diphenylphosphino)-5,6,7,8,9,10,11,12-octahydrodibenzo[b,d][1,6]diazacyclododecine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The diphenylphosphino groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can introduce various functional groups to the compound.
Applications De Recherche Scientifique
(16aR)-1,16-Bis(diphenylphosphino)-5,6,7,8,9,10,11,12-octahydrodibenzo[b,d][1,6]diazacyclododecine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the development of new materials and catalysts for industrial processes.
Mécanisme D'action
The mechanism of action of (16aR)-1,16-Bis(diphenylphosphino)-5,6,7,8,9,10,11,12-octahydrodibenzo[b,d][1,6]diazacyclododecine involves its ability to coordinate with metal ions. The diphenylphosphino groups act as ligands, forming stable complexes with various metal ions. These complexes can then participate in catalytic cycles, facilitating various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Bis(diphenylphosphino)ethane (DPPE): A widely used bidentate ligand in coordination chemistry.
1,3-Bis(diphenylphosphino)propane (DPPP): Another bidentate ligand with a slightly longer carbon chain.
Triphenylphosphine (TPP): A monodentate ligand commonly used in organic synthesis.
Uniqueness
(16aR)-1,16-Bis(diphenylphosphino)-5,6,7,8,9,10,11,12-octahydrodibenzo[b,d][1,6]diazacyclododecine is unique due to its diazacyclododecine core, which provides additional stability and rigidity to the compound
Propriétés
Formule moléculaire |
C42H40N2P2 |
|---|---|
Poids moléculaire |
634.7 g/mol |
Nom IUPAC |
(20-diphenylphosphanyl-8,15-diazatricyclo[14.4.0.02,7]icosa-1(16),2(7),3,5,17,19-hexaen-3-yl)-diphenylphosphane |
InChI |
InChI=1S/C42H40N2P2/c1-2-16-32-44-38-28-18-30-40(46(35-23-11-5-12-24-35)36-25-13-6-14-26-36)42(38)41-37(43-31-15-1)27-17-29-39(41)45(33-19-7-3-8-20-33)34-21-9-4-10-22-34/h3-14,17-30,43-44H,1-2,15-16,31-32H2 |
Clé InChI |
BUIIEHUBLBYWLX-UHFFFAOYSA-N |
SMILES canonique |
C1CCCNC2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)NCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




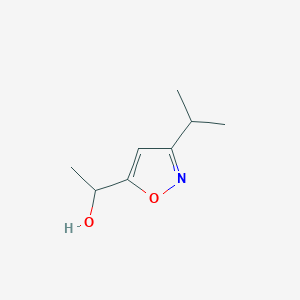
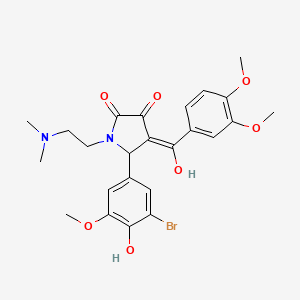
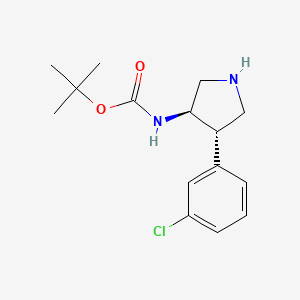
![2-(Bromomethyl)-6-methylbenzo[d]oxazole](/img/structure/B12889444.png)

